3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride
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Overview
Description
3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is known for its unique structure, which includes a benzodioxole ring fused with an amino-propanol chain. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride typically involves the reaction of 3-benzo[1,3]dioxol-5-yl-propan-1-ol with an amine source under acidic conditions to form the hydrochloride salt. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid added to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Mechanism of Action
The mechanism of action of 3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid: This compound has a similar structure but contains a carboxylic acid group instead of an alcohol group.
1,3-Benzodioxol-5-ol:
Uniqueness
3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
3-amino-3-(1,3-benzodioxol-5-yl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-8(3-4-12)7-1-2-9-10(5-7)14-6-13-9;/h1-2,5,8,12H,3-4,6,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIDAQCWYQPNBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656549 |
Source
|
Record name | 3-Amino-3-(2H-1,3-benzodioxol-5-yl)propan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113511-49-2 |
Source
|
Record name | 3-Amino-3-(2H-1,3-benzodioxol-5-yl)propan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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